molecular formula C21H19ClFN3O2 B2501434 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide CAS No. 946266-15-5

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide

Cat. No. B2501434
M. Wt: 399.85
InChI Key: WEXCJEZQUHIPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a pyridazine ring which is a six-membered ring with two nitrogen atoms. It also contains a chlorophenyl group, a fluorobenzyl group, and a butanamide group. These groups could potentially give this compound a variety of chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It likely has a rigid, planar section due to the aromatic rings, and some flexibility due to the butanamide chain.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. The pyridazine ring, for example, might undergo reactions similar to other diazines. The chlorophenyl and fluorobenzyl groups might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents.


Scientific Research Applications

Biological Activity and Chemical Synthesis

  • Antimicrobial and Antifungal Activities : Certain derivatives of pyridazinone, closely related to the compound , have shown promising antimicrobial and antifungal activities. For instance, studies have revealed that compounds synthesized from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and 3(2H)-pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety exhibited activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against E. coli ATCC 35218 (Sayed et al., 2003); (Sukuroglu et al., 2012).

  • Synthesis of Novel Heterocyclic Compounds : The reactivity of similar chlorophenyl pyridazinone derivatives has been leveraged to synthesize novel heterocyclic compounds. These compounds have demonstrated various biological activities and shown potential in the development of new therapeutic agents (Schröder et al., 2001); (Bekircan et al., 2015).

Advanced Medical Research

  • Radiochemical Synthesis for Clinical Studies : The synthesis of radiolabeled compounds, which are structurally related to 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide, has been studied for clinical PET (Positron Emission Tomography) studies. These studies emphasize the potential of such compounds in medical diagnostics and imaging (Iwata et al., 2000).

  • Anti-Inflammatory and Analgesic Activities : Some derivatives have been synthesized and tested for their potential anti-inflammatory and analgesic activities, further highlighting the therapeutic potential of such compounds (Farag et al., 2012).

Safety And Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.


Future Directions

Further studies could be conducted to determine the exact properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological assays to determine its activity, and computational studies to predict its behavior.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-17-7-5-16(6-8-17)19-11-12-21(28)26(25-19)13-1-2-20(27)24-14-15-3-9-18(23)10-4-15/h3-12H,1-2,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXCJEZQUHIPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.